molecular formula C8H11BrS B13201903 3-(3-Bromo-2-methylpropyl)thiophene

3-(3-Bromo-2-methylpropyl)thiophene

Cat. No.: B13201903
M. Wt: 219.14 g/mol
InChI Key: NVVDPDKWTDNMRB-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylpropyl)thiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the reaction of 3-methylthiophene with N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with varied properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides or sulfides .

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropyl)thiophene involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various pathways, depending on its functionalization and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-2-methylpropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)thiophene

InChI

InChI=1S/C8H11BrS/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

NVVDPDKWTDNMRB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=C1)CBr

Origin of Product

United States

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